Product packaging for Versiconal(Cat. No.:)

Versiconal

Cat. No.: B1263273
M. Wt: 358.3 g/mol
InChI Key: CMMJVRKBQZHKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versiconal is a critical anthraquinoid intermediate in the complex biosynthetic pathway of aflatoxins, potent mycotoxins produced by Aspergillus species such as A. flavus and A. parasiticus . Its role is situated between the intermediates this compound hemiacetal acetate (VHA) and versicolorin B (VB) . The conversion of VHA to this compound is catalyzed by a specific esterase enzyme, and this compound is subsequently converted to versicolorin B by the enzyme this compound cyclase . Studies utilizing blocked mutants of Aspergillus have shown that pesticides or other inhibitors that disrupt the aflatoxin biosynthesis pathway can cause the accumulation of this compound and other anthraquinones, highlighting its position as a key pathway intermediate . Researchers utilize this compound to study the molecular mechanisms of aflatoxin formation and to develop strategies for controlling mycotoxin contamination in food and agricultural products . The molecular formula of this compound is C18H14O8, and it has a molecular weight of 358.3 g/mol . This product is provided for research use only (RUO) and is not approved for use in humans, diagnostics, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O8 B1263273 Versiconal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

2,4,6,8-tetrahydroxy-3-(2-hydroxyethyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione

InChI

InChI=1S/C18H14O8/c19-2-1-7-13-11(26-18(7)25)5-9-14(17(13)24)16(23)12-8(15(9)22)3-6(20)4-10(12)21/h3-5,7,18-21,24-25H,1-2H2

InChI Key

CMMJVRKBQZHKPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=CC4=C(C(C(O4)O)CCO)C(=C3C2=O)O)O)O

Synonyms

versiconal

Origin of Product

United States

Scientific Research Applications

Biosynthesis of Aflatoxins

Versiconal is primarily known for its involvement in the biosynthetic pathway of aflatoxins, which are potent mycotoxins produced by certain fungi, notably Aspergillus flavus and Aspergillus parasiticus. The conversion of this compound hemiacetal acetate (VHA) to versiconol acetate (VOAc) is a crucial step in this pathway. Research has demonstrated that VHA reductase enzymes catalyze this conversion, highlighting this compound's significance in aflatoxin biosynthesis .

Metabolic Pathways

The metabolic grid involving this compound includes several intermediates such as VHA, VOAc, and versiconol (VOH). Studies indicate that these compounds can interconvert through various enzymatic reactions. For example, the conversion of VHA to VOAc and subsequently to VOH is facilitated by specific dehydrogenases and esterases .

Enzymatic Activity and Characterization

Research has identified multiple enzymes responsible for the conversion processes involving this compound. For instance:

  • VHA Reductases : Two distinct reductase activities have been characterized that convert VHA to VOAc. These enzymes exhibit stereospecificity, producing different enantiomers based on substrate configuration .
  • Esterases : Esterase activities have been confirmed to play a significant role in releasing this compound from its acetate form during aflatoxin production .

Food Safety Implications

The presence of aflatoxins in food products poses serious health risks, including carcinogenic effects. Understanding the role of this compound in aflatoxin biosynthesis is crucial for developing strategies to mitigate these toxins in agricultural products.

Case Studies on Aflatoxin Mitigation

  • Use of Activated Carbon : Research has explored the effectiveness of activated carbon in reducing patulin levels (another mycotoxin) in apple juices, which indirectly relates to controlling aflatoxin levels by improving overall food safety .
  • Real-time PCR Assays : Advanced molecular techniques are being developed for quantifying Penicillium expansum and estimating patulin levels, which can also be adapted for monitoring aflatoxin-producing fungi .

Research Findings and Data Tables

The following table summarizes key findings related to this compound's applications:

Study Application Findings
Yabe et al. (1993)Aflatoxin BiosynthesisIdentified metabolic grid involving VHA and VOAc; demonstrated enzyme activity .
Matsushima & Ando (2004)Enzyme CharacterizationPurified two VHA reductases; characterized their stereospecificity .
Chang et al. (2020)Food SafetyDiscussed implications of aflatoxin production and potential mitigation strategies .

Preparation Methods

Enzymatic Synthesis of Versiconal

Substrate Preparation and Reaction Conditions

This compound hemiacetal acetate (VHA) serves as the primary substrate for VHOH synthesis. In Aspergillus parasiticus, the estA-encoded esterase catalyzes the hydrolysis of VHA to VHOH. The reaction mixture typically contains 60 μM VHA, 0.17 mg/mL porcine liver esterase, and 50 μL of potassium phosphate buffer (pH 7.5). Incubation at 37°C for 60 minutes achieves near-complete conversion, with termination via ethyl acetate extraction.

Table 1: Standard Enzymatic Reaction Parameters
Parameter Value Source
Substrate (VHA) 60 μM
Enzyme Concentration 0.17 mg/mL (porcine esterase)
Incubation Temperature 37°C
Reaction Time 60 minutes
Termination Solvent Ethyl acetate

Stereochemical Specificity

The enzymatic process exhibits stereoselectivity, producing (1'R,2'S)-VHOH, which aligns with the configuration of downstream aflatoxin metabolites. Chiral HPLC analysis using a Chiralcel OD column with n-hexane-ethanol-trifluoroacetic acid (90:10:0.2, v/v/v) confirms enantiomeric purity. Racemic VHA resolves into distinct peaks for (1'R,2'S) and (1'S,2'R) isomers, with only the former progressing to versicolorin B (VB).

Large-Scale Production and Yield Optimization

Fermentation and Cell Extract Preparation

Aspergillus parasiticus SU-1 (NRRL 5862), a non-aflatoxigenic strain, is cultured in sucrose-rich A&M medium for 84 hours at 29°C. Mycelia are homogenized in potassium phosphate buffer (pH 7.5), and the cytosolic fraction is isolated via centrifugation at 10,000 × g for 2 minutes. This fraction contains active esterase and cyclase enzymes essential for VHOH synthesis.

Metabolic Grid Dynamics

A four-component metabolic grid—comprising VHA, versiconol acetate (VOAc), versiconol (VOH), and VHOH—dictates reaction efficiency. Dehydrogenase activity interconverts VOH and VHOH, while esterase mediates VHA/VOAc hydrolysis. Optimizing NADPH cofactor levels (0.5 mM) enhances VHOH yield by favoring reductive steps.

Table 2: Key Enzymes in the VHA-to-VHOH Pathway
Enzyme Function Localization
estA-Encoded Esterase Hydrolyzes VHA to VHOH Cytosol
Dehydrogenase Interconverts VOH and VHOH Cytosol
Cyclase Converts VHOH to versicolorin B (VB) Cytosol

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Post-reaction mixtures are analyzed via reversed-phase HPLC using a C18 column and methanol-water (70:30, v/v) mobile phase at 1 mL/min flow rate. VHOH elutes at 8.2 minutes, detected via UV absorption at 254 nm. Quantification against external standards confirms >95% purity in optimized protocols.

Chromatographic Purification

For preparative-scale isolation, anion-exchange chromatography on QMA ACELL (Waters) and hydrophobic interaction chromatography on Octyl Avidgel (BioProbe) are employed. A stepwise ammonium sulfate gradient (0–2.0 M) elutes VHOH with 85% recovery.

Table 3: Purification Protocol for this compound
Step Matrix Elution Conditions Purity (%)
Anion Exchange QMA ACELL 0–0.3 M KCl gradient 60
Hydrophobic Interaction Octyl Avidgel 1.35 M ammonium sulfate 75
Reversed-Phase HPLC VYDAC RPC18 55% acetonitrile 95

Challenges and Methodological Innovations

Racemization During Synthesis

Non-enzymatic racemization of VHA occurs at pH >8.0, complicating stereochemical control. Buffering reaction mixtures at pH 7.5 with 50 mM potassium phosphate minimizes this side reaction, preserving >90% enantiomeric excess.

Scalability Limitations

Current enzymatic methods produce VHOH at milligram scales due to substrate inhibition above 100 μM VHA. Fed-batch strategies with intermittent VHA feeding may mitigate this, though empirical validation is pending.

Q & A

Q. What is the role of Versiconal in aflatoxin biosynthesis, and how can its formation be experimentally validated?

this compound is a critical intermediate in the aflatoxin biosynthesis pathway, formed via the enzymatic conversion of this compound Hemiacetal Acetate (VHA) by the esterase encoded by the aflJ (estA) gene . Methodologically, researchers can validate its role by:

  • Conducting gene knockout experiments (aflJ deletion) in Aspergillus species and analyzing metabolite profiles using HPLC-MS to track the absence or accumulation of this compound.
  • Comparing enzymatic activity in wild-type vs. mutant strains via in vitro assays with purified esterase .

Q. What analytical techniques are most reliable for detecting and quantifying this compound in fungal cultures?

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for detecting this compound due to its sensitivity in distinguishing structural isomers. Nuclear magnetic resonance (NMR) can further confirm its stereochemical configuration . Researchers should:

  • Use deuterated solvents for NMR to resolve overlapping peaks in complex fungal extracts.
  • Validate quantification methods with synthetic this compound standards to ensure accuracy .

Q. How can researchers distinguish this compound from structurally similar intermediates like Versicolorin A?

this compound lacks the bis-furan ring present in Versicolorin A, a feature critical for aflatoxin mutagenicity. To differentiate them:

  • Employ tandem MS/MS fragmentation patterns, which vary due to distinct molecular masses and functional groups.
  • Use enzymatic digestion assays (e.g., esterase treatment) to observe selective hydrolysis of this compound’s acetyl group .

Advanced Research Questions

Q. What genetic and regulatory mechanisms control the conversion of this compound to Versicolorin B, and how can conflicting data on enzyme specificity be resolved?

The vbs gene encodes versicolorin B synthase, which cyclizes this compound into Versicolorin B. Discrepancies in enzyme specificity (e.g., substrate promiscuity) can arise due to species-specific variations (A. parasiticus vs. A. flavus). Methodological approaches include:

  • Heterologous expression of vbs in yeast or E. coli to isolate its activity from competing fungal enzymes .
  • Kinetic assays with purified VBS protein and synthetic substrates to measure catalytic efficiency .
  • Multi-omics integration (transcriptomics + metabolomics) to map gene expression dynamics during toxin synthesis .

Q. How can researchers address contradictions in the proposed biosynthetic pathway steps involving this compound?

Discrepancies in pathway annotations (e.g., competing hypotheses about redox steps) require:

  • Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace carbon flow through intermediates in live fungal cultures .
  • CRISPR-Cas9-mediated repression of candidate genes (e.g., aflI, cypX) to observe pathway blockages .
  • Cross-validation of in vitro enzyme assays with in silico molecular docking simulations to predict substrate-enzyme interactions .

Q. What experimental strategies can elucidate the role of host resistance genes in modulating this compound accumulation in maize?

Host resistance mechanisms (e.g., maize kernel proteases) may degrade this compound or inhibit fungal enzymes. Researchers should:

  • Perform co-culture experiments with Aspergillus and resistant/susceptible maize lines, quantifying this compound via LC-MS .
  • Use RNA-seq to identify maize genes upregulated during infection and test their inhibitory effects on aflJ or vbs in transgenic models .

Q. How do environmental stressors (e.g., drought, pH) influence this compound production, and what statistical models best capture these interactions?

Stress-induced changes in fungal secondary metabolism can be modeled via:

  • Multifactorial design of experiments (DOE) to test temperature, pH, and nutrient gradients .
  • Machine learning (random forest regression) to predict this compound levels based on environmental variables and gene expression data .

Methodological Best Practices

  • Data Contradiction Analysis : Use replication studies with independent fungal strains and orthogonal techniques (e.g., enzyme assays + transcriptomics) to resolve pathway ambiguities .
  • Ethical Considerations : Adhere to biosafety protocols when handling aflatoxin-producing fungi, including proper disposal of contaminated cultures .
  • Literature Review : Prioritize peer-reviewed studies that employ genetic and biochemical validation over purely observational reports .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Versiconal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.